

Glyceryl 1-monooctanoate gallstone dissolution cholesterol solvent

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Compound Focus: Glyceryl 1-monooctanoate

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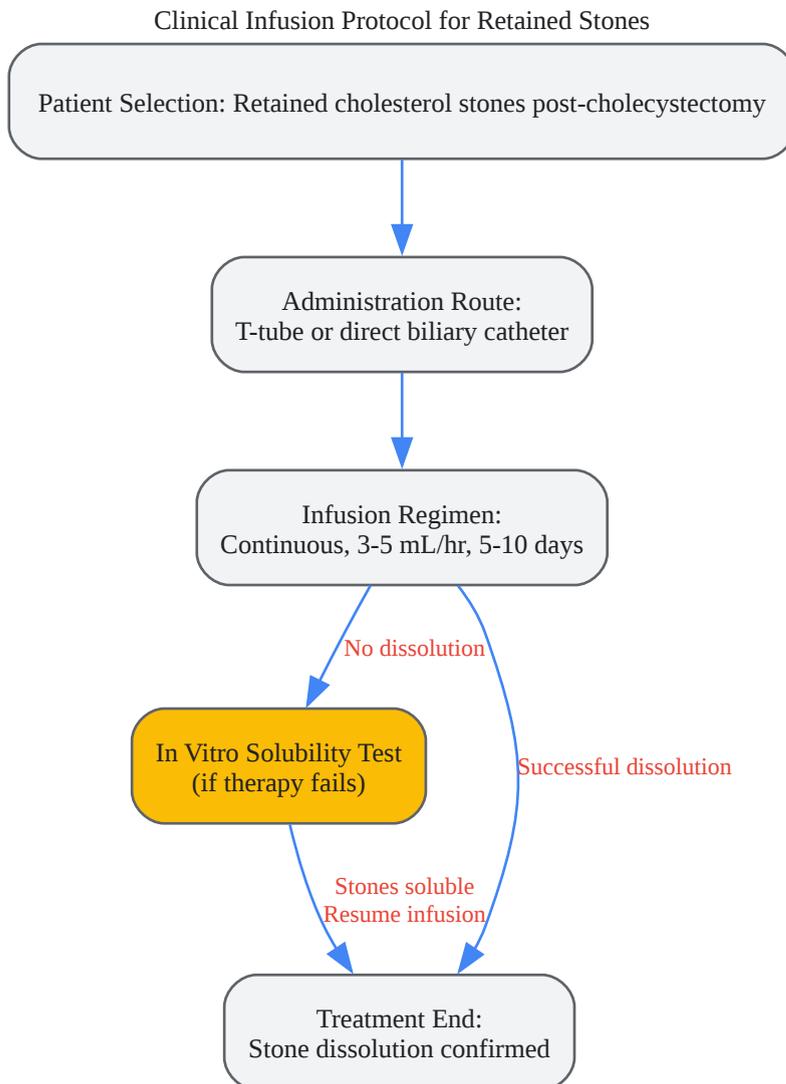
Introduction & Mechanism of Action

Glyceryl 1-monooctanoate is a digestion product of medium-chain triglycerides that acts as an excellent cholesterol solvent [1] [2]. Its primary application is the dissolution of **retained cholesterol stones** in the bile duct after cholecystectomy, particularly when mechanical removal methods have been unsuccessful or are not possible [2].

The compound works through direct physical dissolution. *In vitro* studies demonstrate that it dissolves mixed cholesterol gallstones more than twice as fast as sodium cholate solutions previously used for this purpose [1]. Research also indicates it exhibits unusual cholesterol solubility properties in aqueous solutions, which is fundamental to its efficacy [3] [4].

Clinical Application Protocol

The following workflow outlines the established clinical procedure for direct biliary infusion, based on historical studies.



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Indications and Patient Selection: This protocol is intended for patients with **retained cholesterol bile duct stones** where endoscopic or surgical removal is not feasible or has failed. Treatment is not suitable for pigment stones or patients with specific clinical contraindications [1] [2].

Administration and Regimen:

- **Route:** The solvent is infused directly into the biliary tract via a T-tube or nasobiliary catheter [1] [2].
- **Dosage:** Clinical studies used a continuous infusion at a rate of **3-5 mL per hour** [2].
- **Duration:** Treatment duration typically ranges from **5 to 21 days**. One study reported infusion periods of 4 to 21 days, with dissolution occurring in most patients within this timeframe [1].

Efficacy and Limitations:

- **Success Rate:** Complete gallstone dissolution has been reported in approximately **50-75%** of treated patients [2].
- **Failure Analysis:** Stones that do not dissolve *in vivo* should be tested *in vitro*. Historical data shows that stones from non-responders were found to be insoluble in monoolein, highlighting the importance of stone composition [1].

In Vitro Testing Methodology

For preclinical research, the following quantitative data and experimental workflow are essential for evaluating dissolution agents.

Quantitative Dissolution Data

The table below summarizes key findings for glyceryl 1-monoolein and a modern natural combination for comparative purposes.

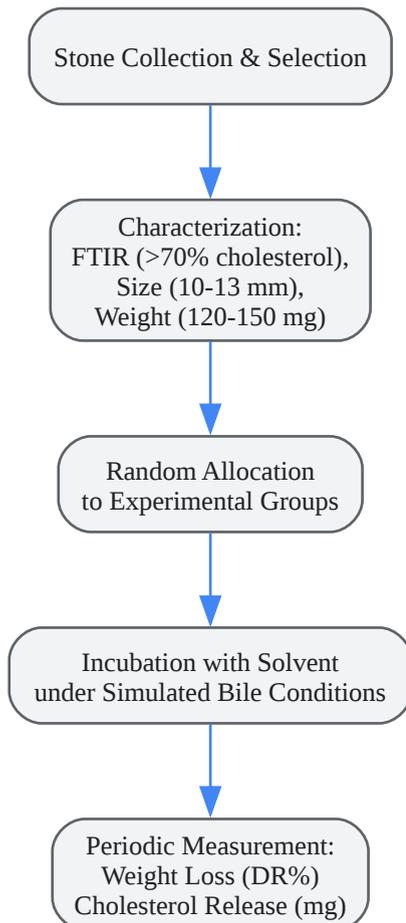
Solvent / Combination	Reported Dissolution Rate / Efficacy	Experimental Context / Conditions
Glyceryl 1-monoolein (Monoolein)	Dissolves stones >2x faster than sodium cholate [1]. Complete dissolution in 50-75% of patients [2].	Clinical T-tube infusion; 3-5 mL/hr for 5-21 days [1] [2].
Combination: Sesame Oil, EVOO*, Psyllium, Dandelion	92.57% ± 4.2 dissolution rate after 144 hours (T3) [5] [6]. Cholesterol release of 114.48 ± 4.2 mg [6].	<i>In vitro</i> study on human cholesterol stones (>70% cholesterol) under simulated bile conditions [5] [6].
Rowachol (Control)	39.71% ± 1.9 dissolution rate after 144 hours (T3) [5] [6]. Cholesterol release of 42.57 ± 1.9 mg [6].	<i>In vitro</i> study under identical conditions as above; used as a pharmaceutical comparator [5].

EVOO: *Extra Virgin Olive Oil*

Standardized In Vitro Workflow

The methodology from a recent 2025 study provides a robust model for *in vitro* testing of gallstone dissolution agents [5] [6].

Standardized In Vitro Dissolution Assay



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Key Experimental Details:

- **Stone Selection:** Use human cholesterol-dominant gallstones with >70% cholesterol content, confirmed by **Fourier-Transform Infrared Spectroscopy (FTIR)**. Standardize stone size (e.g., 10–13 mm) and weight (e.g., 120–150 mg) [5] [6].
- **Experimental Groups:** Allocate stones randomly into groups (e.g., n=10 stones/group) to test individual agents, combinations, and controls like Rowachol [5] [6].
- **Incubation Conditions:** Incubate stones with the solvent under standardized simulated bile conditions. A recent study evaluated dissolution at T1 (48 h), T2 (96 h), and T3 (144 h) [5] [6].
- **Outcome Measures:**
 - **Dissolution Rate (DR%):** Calculated as percentage weight loss.
 - **Cumulative Cholesterol Release:** Measured in milligrams (mg) [6].

Research Considerations & Safety

Bioactive Compounds in Natural Agents: Research into alternative dissolution agents has identified key bioactive compounds. In a synergistic combination, **oleic acid** (from EVOO), **taraxacin** (from dandelion), **arabinoxylan** (from psyllium), and **linoleic acid** (from sesame oil) were strong positive correlates with dissolution efficacy, accounting for 94% of the observed variance in one study [6].

Toxicology and Safety Profile:

- **Clinical Tolerance:** Biliary infusions of monoolein are generally well-tolerated, though gastrointestinal side effects such as **anorexia, nausea, vomiting, diarrhea, and abdominal pain** are common [2].
- **Serious Risks:** Potentially serious complications can arise from systemic absorption or tissue infiltration during infusion [2].
- **Regulatory Status:** Note that for commercial suppliers, **glyceryl 1-monooleate** is often marked "For research use only" and is not for direct sale to patients [7].

Conclusion for Researchers

Glyceryl 1-monooleate remains a benchmark for direct-contact cholesterol gallstone dissolution. The provided protocols enable rigorous *in vitro* evaluation and comparison with emerging agents. Promising *in vitro* results from natural combinations like sesame oil, EVOO, psyllium, and dandelion extract require validation in well-designed *in vivo* models and clinical studies to assess safety, dosing, and effectiveness [6].

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